molecular formula C8H20O2Si B564622 2-tert-Butyldimethylsilyloxyethanol-d4 CAS No. 764650-43-3

2-tert-Butyldimethylsilyloxyethanol-d4

Cat. No.: B564622
CAS No.: 764650-43-3
M. Wt: 180.355
InChI Key: YJYAGNPMQVHYAH-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyldimethylsilyloxyethanol-d4 is a stable isotope-labeled compound with the molecular formula C8H16D4O2Si and a molecular weight of 180.35 . This compound is commonly used in research and analytical applications due to its unique properties and stable isotope labeling.

Scientific Research Applications

2-tert-Butyldimethylsilyloxyethanol-d4 is widely used in scientific research, including:

    Chemistry: It serves as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.

    Biology: It is used in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.

    Medicine: It aids in the development of deuterium-labeled drugs for pharmacokinetic studies.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

Target of Action

2-tert-Butyldimethylsilyloxyethanol-d4 is a chemical compound used in organic synthesis and pharmaceutical research

Action Environment

The action of this compound, like many chemical compounds, can be influenced by various environmental factors. For instance, it is soluble in dichloromethane, ethyl acetate, and methanol , suggesting that its action could be influenced by the presence of these solvents. Additionally, it is recommended to be stored at -20°C , indicating that temperature could affect its stability and efficacy.

Preparation Methods

The synthesis of 2-tert-Butyldimethylsilyloxyethanol-d4 typically involves the reaction of tert-butyldimethylsilyl chloride with deuterated ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-tert-Butyldimethylsilyloxyethanol-d4 can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-tert-Butyldimethylsilyloxyethanol-d4 include:

    2-tert-Butyldimethylsilyloxyethanol: The non-deuterated version of the compound.

    2-(tert-Butyldimethylsilyl)ethanol: A related compound with a similar structure but different functional groups.

    2-(tert-Butyldimethylsilyloxy)ethoxyethanol: Another similar compound with an extended ethoxy group

The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYAGNPMQVHYAH-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675740
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764650-43-3
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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